3-amino-N,4-dimethylbenzenesulfonamide
Overview
Description
“3-amino-N,4-dimethylbenzenesulfonamide” is a chemical compound with the molecular formula C8H12N2O2S . It has a molecular weight of 200.26 . The IUPAC name for this compound is 3-amino-N,4-dimethylbenzenesulfonamide .
Molecular Structure Analysis
The InChI code for “3-amino-N,4-dimethylbenzenesulfonamide” is 1S/C8H12N2O2S/c1-6-3-4-7(5-8(6)9)13(11,12)10-2/h3-5,10H,9H2,1-2H3 . This code provides a unique representation of the compound’s molecular structure.
Physical And Chemical Properties Analysis
“3-amino-N,4-dimethylbenzenesulfonamide” is a solid compound .
Scientific Research Applications
Heteroaromatization and Biological Activity
One study focused on the synthesis of compounds through heteroaromatization, utilizing sulfonamide groups for creating biologically active molecules. The research explored the antimicrobial and antifungal activities of the synthesized compounds, indicating their potential application in developing new therapeutic agents (Aal et al., 2007).
Photosensitizers for Photodynamic Therapy
Another study highlighted the synthesis and characterization of new zinc phthalocyanine derivatives substituted with benzenesulfonamide groups. These compounds exhibited high singlet oxygen quantum yields, making them promising candidates for Type II photosensitizers in photodynamic therapy for cancer treatment (Pişkin, Canpolat, & Öztürk, 2020).
Molecular-Electronic Structure and Kinetic Investigation
Research on sterically hindered isomeric forms of dimethyl[methyl(phenylsulfonyl)amino]benzenesulfonyl chloride provided insights into their molecular and electronic structures, along with kinetic investigations. These studies contribute to understanding the reactivity and stability of such compounds, which can be pivotal in designing more effective chemical reactions (Rublova et al., 2017).
Anticancer and Antitumor Agents
A study on 2,2-dimethyl-2H-chromene-based arylsulfonamide analogs revealed their inhibitory effects on the hypoxia-inducible factor-1 (HIF-1) pathway, suggesting potential applications as anticancer agents. The research highlights the importance of structural modifications to optimize pharmacological properties for cancer therapy development (Mun et al., 2012).
Antimicrobial and Enzyme Inhibition Studies
Further studies on sulfonamide derivatives have explored their antimicrobial activities and enzyme inhibition potentials. These compounds have shown effectiveness against various bacterial and fungal strains, indicating their potential use in addressing antibiotic resistance and developing new antimicrobial therapies (Ghorab et al., 2017).
Safety And Hazards
The safety information available indicates that “3-amino-N,4-dimethylbenzenesulfonamide” may be harmful if swallowed . It may also cause skin irritation and serious eye irritation . Precautionary measures include avoiding breathing dust/fume/gas/mist/vapors/spray and washing thoroughly after handling .
properties
IUPAC Name |
3-amino-N,4-dimethylbenzenesulfonamide | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C8H12N2O2S/c1-6-3-4-7(5-8(6)9)13(11,12)10-2/h3-5,10H,9H2,1-2H3 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
BYMSHRYDXXJNNV-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C(C=C(C=C1)S(=O)(=O)NC)N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C8H12N2O2S | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
200.26 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
3-amino-N,4-dimethylbenzenesulfonamide |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Citations
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